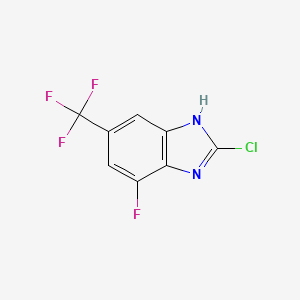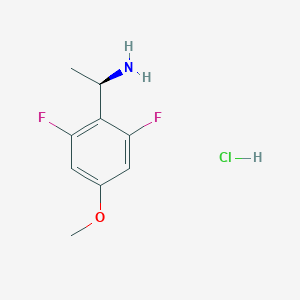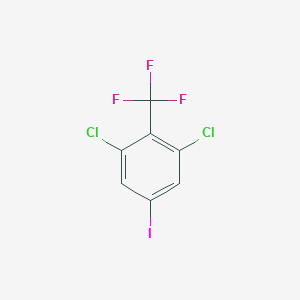
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3I It is a derivative of benzene, characterized by the presence of chlorine, iodine, and trifluoromethyl groups
Preparation Methods
The synthesis of 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a trifluoromethyl-substituted benzene derivative. For instance, starting with 1-chloro-3-(trifluoromethyl)benzene, the compound can be subjected to iodination and further chlorination under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide or potassium fluoride.
Oxidation and Reduction: The iodine and chlorine atoms can be involved in oxidation-reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form more complex organic molecules.
Scientific Research Applications
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene largely depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity .
Comparison with Similar Compounds
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene:
1-Iodo-2-(trifluoromethyl)benzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
Properties
Molecular Formula |
C7H2Cl2F3I |
|---|---|
Molecular Weight |
340.89 g/mol |
IUPAC Name |
1,3-dichloro-5-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3I/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H |
InChI Key |
PEQRQAJIWMEZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


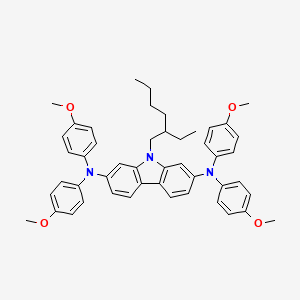

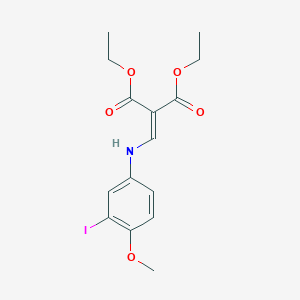
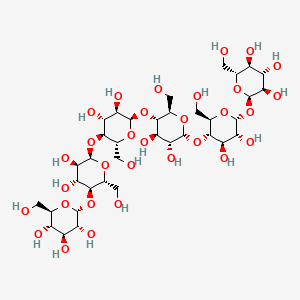
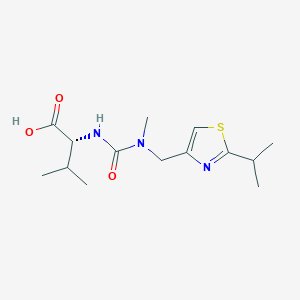
![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)
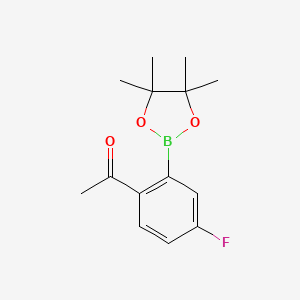
![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)

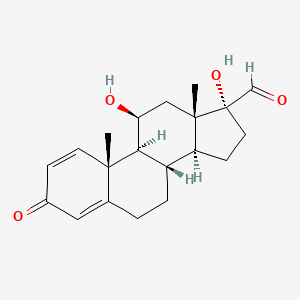
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
